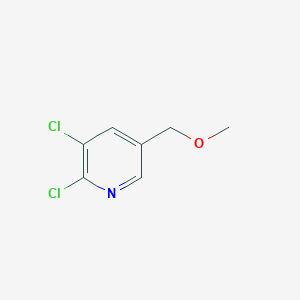

2,3-Dichloro-5-(methoxymethyl)pyridine

Description

2,3-Dichloro-5-(methoxymethyl)pyridine (CAS: 202395-72-0) is a halogenated pyridine derivative with a methoxymethyl (-CH2OCH3) substituent at the 5-position. Its molecular formula is C8H7Cl2NO, and its InChIKey is AISNFZLSRAEWSN-UHFFFAOYSA-N .

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

2,3-dichloro-5-(methoxymethyl)pyridine |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)7(9)10-3-5/h2-3H,4H2,1H3 |

InChI Key |

AISNFZLSRAEWSN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(N=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key differences between 2,3-dichloro-5-(methoxymethyl)pyridine and its analogs:

Key Comparative Insights:

Substituent Effects on Reactivity and Applications The trifluoromethyl (-CF3) and trichloromethyl (-CCl3) groups enhance electrophilic reactivity, making these compounds critical in agrochemical synthesis. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a precursor for herbicides like Fluazinam and fungicides like Fluopicolide . However, its applications are less documented compared to halogenated analogs, suggesting niche use in pharmaceuticals or specialty chemicals . 5-(Chloromethyl)-2-methoxypyridine demonstrates versatility in nucleophilic substitution reactions due to its chloromethyl group, enabling further functionalization .

Synthetic Challenges

- Trichloromethyl derivatives require aggressive chlorination conditions (e.g., PCl5 at 210°C) and face challenges with byproduct formation .

- Trifluoromethyl derivatives are synthesized via vapor-phase chlorination or Sandmeyer-type reactions, balancing yield and purity .

Market and Regulatory Landscape

- 2,3-Dichloro-5-(trifluoromethyl)pyridine dominates commercial markets, with a projected global value exceeding $50 million by 2031 due to herbicide demand .

- The trichloromethyl variant is less regulated but faces production scalability hurdles .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.